Ethylsulfonylpropanone
Overview
Description
Ethylsulfonylpropanone is an organic compound with the molecular formula C5H10O3S and a molecular weight of 150.196 g/mol . It is known for its unique chemical structure, which includes an ethylsulfonyl group attached to a propanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylsulfonylpropanone can be synthesized through several methods. One common synthetic route involves the reaction of ethylsulfonyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethylsulfonylpropanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert this compound to corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethylsulfonylpropanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: This compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethylsulfonylpropanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethylsulfonylpropanone can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propylsulfonylpropanone: Similar structure but with a propyl group instead of an ethyl group.
Butylsulfonylpropanone: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of an ethylsulfonyl group and a propanone backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
1-ethylsulfonylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-3-9(7,8)4-5(2)6/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKCAVXRXZLZSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335085 | |
Record name | Ethylsulfonylpropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86453-13-6 | |
Record name | Ethylsulfonylpropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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